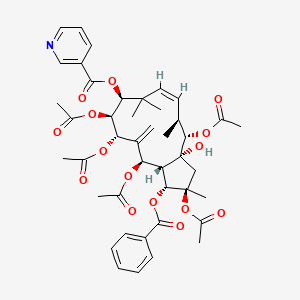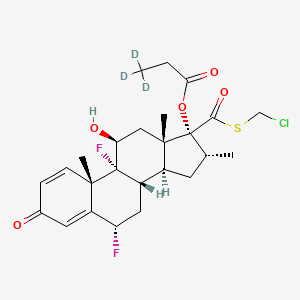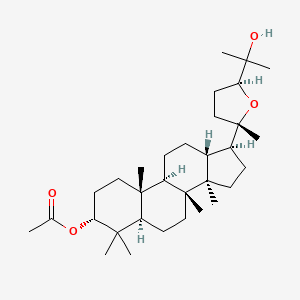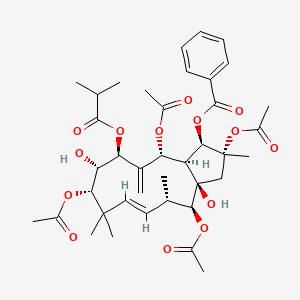
Prostaglandin Metabolite HPLC Mixture
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This mixture contains the primary metabolites of prostaglandins (PGs) D2, E2, and F2α. Contents: 13,14-dihydro-15-keto PGD2, 13,14-dihydro-15-keto PGE2, 11β-PGF2α, 13,14-dihydro-15-keto PGF2α, and PGF2β (100 µg each). In primates, the lung is an active site of PG inactivation via 15-hydroxy PG dehydrogenase (15-hydroxy PGDH). E and F-series PGs are good substrates for 15-hydroxy PGDH, which oxidizes the C-15 hydroxyl group to give the corresponding 15-keto compounds. This oxidation if followed rapidly by Δ While the primary PGs are often undetectable in plasma due to their rapid inactivation, the 13,14-dihydro-15-keto metabolites can be present at concentrations of several hundred pg/ml. In addition, 9- and 11-keto PG-reductases have been reported, especially in the case of PGD2, which produce F-series PG metabolites with a β-hydroxyl group on the ring. These metabolites span a wide polarity range and separate well on reversed phase HPLC.
Properties
Synonyms |
PG Metabolite HPLC Mixture |
|---|---|
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









